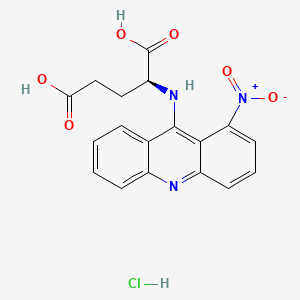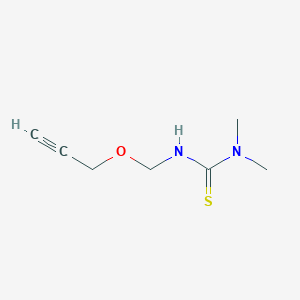![molecular formula C6H10N2S B14415222 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- CAS No. 86051-78-7](/img/structure/B14415222.png)
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is an organic compound belonging to the imidazole family. It is characterized by the presence of a methyl group and a methylthio group attached to the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- typically follows the same synthetic routes as laboratory methods but on a larger scale. The acid-catalyzed methylation of imidazole by methanol is the primary industrial method due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid agent, it inhibits the synthesis of thyroxine by preventing iodine organification . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the methylthio group.
Methimazole: An antithyroid agent with a similar mechanism of action.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86051-78-7 |
|---|---|
Molekularformel |
C6H10N2S |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
1-methyl-2-(methylsulfanylmethyl)imidazole |
InChI |
InChI=1S/C6H10N2S/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
ALKUAOHBBKTMKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)

![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)


silane](/img/structure/B14415188.png)




